- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces, Colloids and Surfaces, 2010, 78(2), 343-350
Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)
91990-88-4 structure
Product Name:4-(N-Succinimidylcarboxy)benzophenone
CAS-Nr.:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
Update Time:2025-07-02
4-(N-Succinimidylcarboxy)benzophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 4-(N-Succinimidylcarboxy)benzophenone
- N-Succinimidyl 4-Benzoylbenzoate
- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
- 4-benzoylbenzoate NHS ester
- 4-Benzoylbenzoic Acid N-Succinimidyl Ester
- 4-Benzoylbenzoic acid succinimidyl ester
- N-hydroxysuccinimidyl-4-benzoylbenzoate
- p-benzoylbenzoic acid N-hydroxysuccinimide ester
- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
- N-Succinimidyl4-Benzoylbenzoate
- MVQNJLJLEGZFGP-UHFFFAOYSA-N
- 5569AH
- 4-benzoylbenzoicacid-succinimidyl ester
- 4-Benzoylbenzoic acid,succinimidyl ester
- 4-Benzoylbenzoic acid, succinimidyl ester
- 4-
- AS
- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
- 4-Benzoylbenzoic acid N-hydroxysuccinimide
- 91990-88-4
- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
- CS-0181326
- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
- MFCD00058572
- AS-10345
- AKOS025312397
- SCHEMBL76714
- T73071
- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
- LCZC2378
- DTXSID70376325
- S0863
- DB-081113
-
- MDL: MFCD00058572
- Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
- InChI-Schlüssel: MVQNJLJLEGZFGP-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O
Berechnete Eigenschaften
- Genaue Masse: 323.07900
- Monoisotopenmasse: 323.07937252 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 5
- Komplexität: 514
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 80.8
- Molekulargewicht: 323.3
Experimentelle Eigenschaften
- Schmelzpunkt: 207.0 to 211.0 deg-C
- PSA: 80.75000
- LogP: 2.07630
4-(N-Succinimidylcarboxy)benzophenone Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 3077 9 / PGIII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-36
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:9
- PackingGroup:Ⅲ
- Lagerzustand:0-10°C
4-(N-Succinimidylcarboxy)benzophenone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-50MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 50MG |
¥433.82 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 500MG |
¥2854.57 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849323-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 98%,LC&N | 50mg |
341.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0863-1G |
N-Succinimidyl 4-Benzoylbenzoate |
91990-88-4 | >98.0%(HPLC)(N) | 1g |
¥540.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 1g |
¥7268.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-250mg |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 250mg |
¥2458.0 | 2021-09-04 | ||
| TRC | S690283-10mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 10mg |
$ 58.00 | 2023-09-06 | ||
| TRC | S690283-25mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 25mg |
$ 64.00 | 2023-09-06 | ||
| TRC | S690283-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | S690283-100mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 100mg |
$127.00 | 2023-05-17 |
4-(N-Succinimidylcarboxy)benzophenone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Referenz
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
Referenz
- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA), Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C
Referenz
- New photoactivatable analogs of glutathione disulfide, Synthesis, 2006, (3), 509-513
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Referenz
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
Referenz
- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt
Referenz
- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C
Referenz
- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt
Referenz
- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C
Referenz
- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization, Cellulose (Dordrecht, 2020, 27(3), 1239-1254
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115
4-(N-Succinimidylcarboxy)benzophenone Raw materials
4-(N-Succinimidylcarboxy)benzophenone Preparation Products
4-(N-Succinimidylcarboxy)benzophenone Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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